

Application Notes and Protocols: H-Phe-Ile-OH in Drug Discovery Research

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Compound of Interest

Compound Name: *H-Phe-Ile-OH*

Cat. No.: *B1336546*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-Ile-OH, also known as L-Phenylalanyl-L-isoleucine, is a dipeptide composed of the amino acids L-phenylalanine and L-isoleucine.^[1] While peptides are fundamental building blocks of proteins, individual dipeptides can also exhibit distinct biological activities. **H-Phe-Ile-OH** has been identified as a biologically active peptide with potential applications in drug discovery, primarily through its action as an agonist for the bitter taste receptor TAS2R1.^{[1][2][3]} This document provides detailed application notes and protocols for utilizing **H-Phe-Ile-OH** as a research tool in drug discovery, with a focus on its role in modulating TAS2R1 signaling.

Biochemical and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **H-Phe-Ile-OH** is essential for its effective use in experimental settings.

Property	Value	Reference
IUPAC Name	(2S,3S)-2-[[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoic acid	[1]
Synonyms	H-Phe-Ile-OH, Phe-Ile, L-Phenylalanyl-L-isoleucine	[1]
CAS Number	22951-94-6	[1]
Molecular Formula	C15H22N2O3	[1]
Molecular Weight	278.35 g/mol	[1]
Appearance	Solid	
Solubility	Soluble in water. Insoluble in DMSO.	[4]

H-Phe-Ile-OH as a Tool for Studying TAS2R1

Background:

The human genome contains 25 genes encoding for bitter taste receptors (TAS2Rs), which belong to the G-protein coupled receptor (GPCR) superfamily.[2] Originally identified for their role in taste perception, it is now established that TAS2Rs are expressed in various extra-oral tissues, including the respiratory system, gastrointestinal tract, and even the brain.[5][6] This widespread expression suggests their involvement in a range of physiological processes, making them attractive targets for drug discovery.

H-Phe-Ile-OH has been identified as an agonist for the bitter taste receptor TAS2R1.[1][2][3] The activation of TAS2R1 by agonists like **H-Phe-Ile-OH** typically initiates a signaling cascade involving the G-protein gustducin, leading to the activation of phospholipase C β 2 (PLC β 2) and a subsequent increase in intracellular calcium ([Ca²⁺]_i).[6]

Drug Discovery Relevance:

The ability of **H-Phe-Ile-OH** to selectively activate TAS2R1 makes it a valuable tool for:

- **Target Validation:** Investigating the physiological and pathological roles of TAS2R1 in various disease models.
- **High-Throughput Screening (HTS):** Serving as a reference agonist in HTS campaigns to identify novel TAS2R1 modulators (agonists, antagonists, or allosteric modulators).
- **Mechanism of Action Studies:** Elucidating the downstream signaling pathways and cellular responses mediated by TAS2R1 activation.

Potential therapeutic areas for targeting TAS2R1 include:

- **Asthma and Obstructive Airway Diseases:** TAS2R agonists have been shown to induce bronchodilation.
- **Inflammatory Bowel Disease:** TAS2Rs are expressed in the gut and may play a role in modulating inflammation.
- **Metabolic Disorders:** Emerging evidence suggests a role for bitter taste receptors in regulating metabolic processes.

Experimental Protocols

Protocol 1: Cell-Based Calcium Mobilization Assay for TAS2R1 Activation

This protocol describes a method to measure the activation of TAS2R1 by **H-Phe-Ile-OH** in a heterologous expression system using a fluorescent calcium indicator.

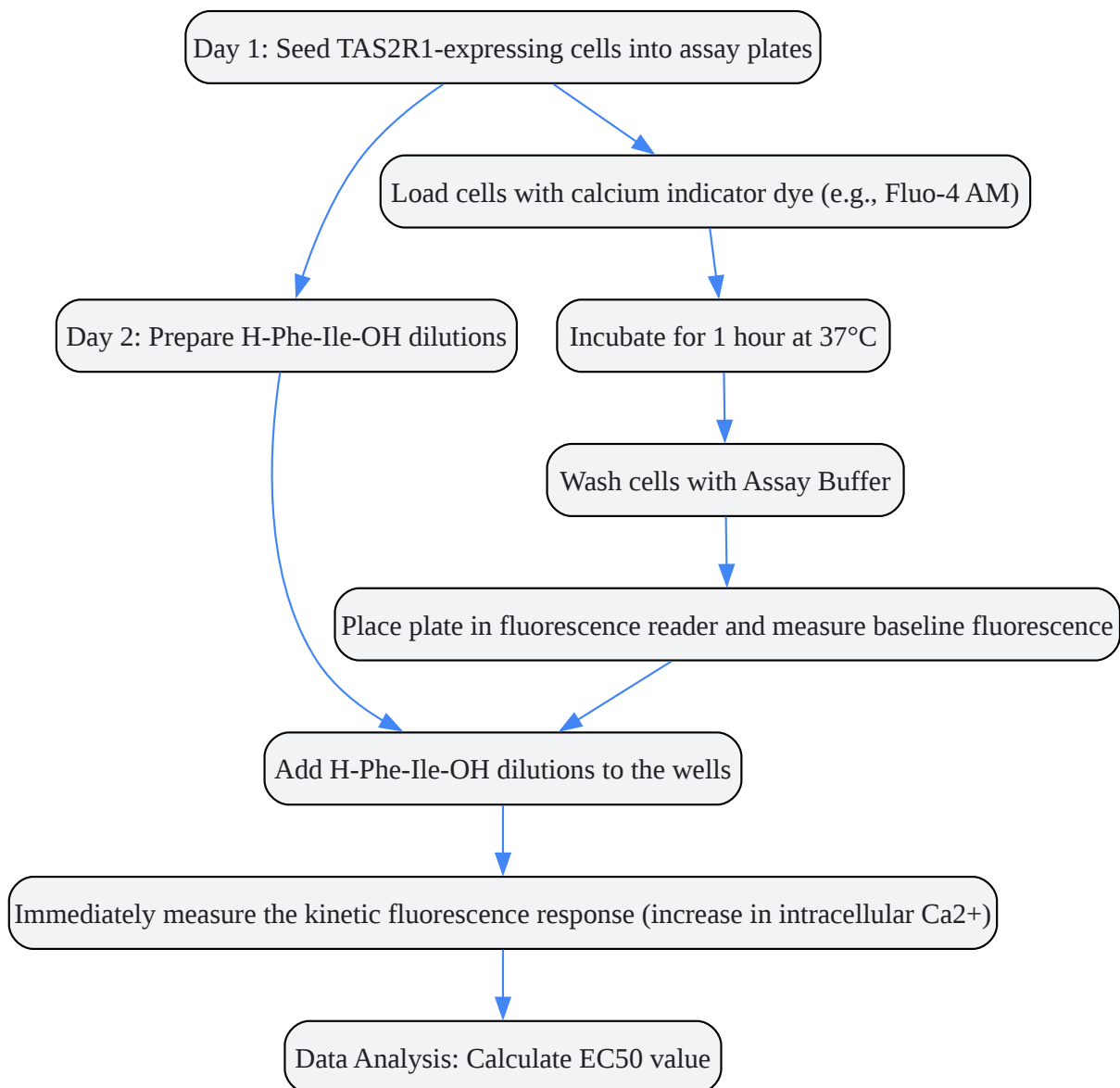
1. Materials and Reagents:

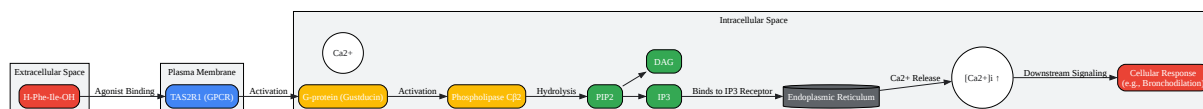
- **Cell Line:** Human Embryonic Kidney (HEK293) cells stably co-expressing human TAS2R1 and a promiscuous G-protein such as Gα16 or a chimeric G-protein (e.g., Gα16/gust44) to couple the receptor to the calcium signaling pathway.
- **H-Phe-Ile-OH:** Stock solution (e.g., 100 mM in sterile water), stored at -20°C.
- **Cell Culture Medium:** Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics

for maintaining the stable cell line.

- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
- Probenecid: (Optional, to prevent dye leakage from cells).
- 96-well or 384-well black, clear-bottom assay plates.
- Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

2. Experimental Workflow:





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